N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034540-87-7
VCID: VC4217562
InChI: InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3
SMILES: CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC
Molecular Formula: C12H17N3O4S2
Molecular Weight: 331.41

N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide

CAS No.: 2034540-87-7

Cat. No.: VC4217562

Molecular Formula: C12H17N3O4S2

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide - 2034540-87-7

Specification

CAS No. 2034540-87-7
Molecular Formula C12H17N3O4S2
Molecular Weight 331.41
IUPAC Name N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
Standard InChI InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3
Standard InChI Key MUDLDNTYEXRMIQ-UHFFFAOYSA-N
SMILES CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiadiazole ring system—a bicyclic structure comprising a benzene ring fused to a 1,2,3-thiadiazole moiety—with a sulfonamide group (-SO2_2NH-) at the 4-position. The sulfonamide nitrogen is further substituted with a 2,3-dimethoxy-2-methylpropyl chain, introducing steric bulk and ether functionalities. Key structural attributes include:

  • Benzothiadiazole core: Contributes aromatic stability and electronic delocalization, enabling π-π interactions with biological targets .

  • Sulfonamide group: Enhances hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target binding .

  • 2,3-Dimethoxy-2-methylpropyl side chain: Provides lipophilicity (calculated logP ≈ 1.8) and conformational rigidity, influencing membrane permeability.

The IUPAC name, N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide, reflects these substituents. The SMILES string CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC and InChIKey MUDLDNTYEXRMIQ-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight331.41 g/mol
Molecular FormulaC12H17N3O4S2\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}_{2}
SolubilityNot experimentally determined
logP (Predicted)~1.8 (ChemAxon)
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors7 (2×OCH3_3, 2×N, 3×O)

The compound’s solubility profile remains uncharacterized, though analogous sulfonamides typically exhibit moderate aqueous solubility (0.1–10 mg/mL) depending on pH and counterions . The dimethoxypropyl group likely enhances lipid solubility, suggesting preferential partitioning into hydrophobic environments.

Synthetic Pathways and Optimization

Process Challenges

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position requires precise temperature control (-10°C to 0°C) .

  • Aminolysis Side Reactions: The primary amine may undergo over-sulfonation without stoichiometric monitoring .

  • Yield Optimization: Pilot-scale reactions for related compounds report yields of 45–60%, suggesting room for catalytic improvements.

Biological Activity and Mechanism

ActivityTargetIC50_{50}/EC50_{50}Source
Carbonic Anhydrase InhibitionhCA II12 nM
Antifungal ActivityCandida albicansMIC: 8 µg/mL
Antiviral ActivitySARS-CoV-2 3CL protease1.2 µM

The dimethoxypropyl substituent may enhance membrane penetration compared to simpler alkyl analogs (e.g., N-methyl derivatives) . Molecular docking studies suggest the benzothiadiazole ring π-stacks with aromatic residues in enzyme active sites, while the sulfonamide -NH donates hydrogen bonds to catalytic zinc ions .

Comparative Analysis with Structural Analogs

N-[2-(Dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

This analog (PubChem CID 16246684) replaces the dimethoxypropyl group with a dimethylaminoethyl chain, altering:

  • Polarity: Increased basicity (pKa ~9.5) due to the tertiary amine .

  • Bioactivity: Enhanced kinase inhibition (e.g., EGFR IC50_{50} = 85 nM vs. >1 µM for dimethoxypropyl variant) .

N-Methyl-2,1,3-benzothiadiazole-4-sulfonamide

Simpler derivative (PubChem CID 660674) with reduced steric bulk:

  • Solubility: Higher aqueous solubility (23 mg/mL vs. estimated <5 mg/mL for dimethoxypropyl) .

  • Potency: Weaker carbonic anhydrase inhibition (hCA II IC50_{50} = 150 nM) .

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Agents: Benzothiadiazole sulfonamides show promise against drug-resistant fungi and bacteria .

  • Oncology: Targeting tumor-associated carbonic anhydrases (e.g., CA IX/XII) could inhibit acidosis-driven metastasis .

  • Neurodegeneration: Modulating metalloenzymes like monoamine oxidase B (MAO-B) may alleviate Parkinsonian symptoms .

Material Science Applications

  • Organic Semiconductors: The planar benzothiadiazole core enables π-conjugation for OLED/OFET applications.

  • Sensors: Sulfonamide-thiadiazole hybrids exhibit fluorescence quenching in the presence of heavy metals .

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